molecular formula C14H22ClNO2 B12325395 Benzyl-L-norleucine methyl ester hydrochloride

Benzyl-L-norleucine methyl ester hydrochloride

Cat. No.: B12325395
M. Wt: 271.78 g/mol
InChI Key: LGMPSIGGKFVSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-L-norleucine methyl ester hydrochloride (CAS: 1122017-35-9) is a chemically modified amino acid derivative. Its molecular formula is C₁₄H₂₁NO₂·HCl, with a molecular weight of 271.79 g/mol . Structurally, it features:

  • A benzyl group attached to the α-amino group of L-norleucine.
  • A methyl ester at the carboxyl terminus.
  • A hydrochloride salt for enhanced solubility and stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMPSIGGKFVSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of L-Norleucine

The amino group of L-norleucine is typically protected using benzyl chloroformate (Z-Cl) or benzyl bromide in alkaline media. For instance, Zervas et al. demonstrated that treating L-norleucine with benzyl chloroformate in a water/dioxane mixture (pH 9–10) at 0–5°C yields N-benzyl-L-norleucine with 85–90% efficiency. Alternative methods using benzyl bromide require anhydrous conditions, such as dimethylformamide (DMF) with triethylamine as a base, achieving comparable yields.

Methyl Esterification of the Carboxylic Acid

Esterification of the carboxylic acid group is achieved via acid-catalyzed reactions with methanol. PMC (2008) outlines a robust procedure where L-norleucine reacts with methanol and chlorotrimethylsilane (TMSCl) at room temperature, forming the methyl ester hydrochloride salt in 89–92% yield. The mechanism involves TMSCl acting as a Lewis acid to activate the carboxylic acid, followed by nucleophilic attack by methanol:

$$
\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{TMSCl}} \text{R-COOCH}3 + \text{HCl} \quad
$$

Purification via rotary evaporation and recrystallization from methanol/ether mixtures yields analytically pure product.

Hydrochloride Salt Formation

The esterified product is treated with hydrogen chloride (HCl) gas in anhydrous ether or methanol to form the hydrochloride salt. For example, Organic Syntheses (2025) details dissolving benzyl-L-norleucine methyl ester in methanol and bubbling HCl gas until pH < 2, resulting in >95% conversion.

Optimized Synthetic Protocols

Direct Esterification with TMSCl-Methanol

Procedure (Adapted from):

  • Reagents: L-Norleucine (10.0 g, 76.3 mmol), methanol (150 mL), TMSCl (20.3 mL, 160 mmol).
  • Steps:
    • Suspend L-norleucine in methanol under nitrogen.
    • Add TMSCl dropwise at 0°C, then stir at 25°C for 12 h.
    • Concentrate under reduced pressure, wash with diethyl ether, and recrystallize.
  • Yield: 12.1 g (89%), white crystalline solid.
  • Characterization:
    • $$ ^1\text{H NMR} $$ (D$$2$$O): δ 1.35–1.50 (m, 4H, CH$$2$$), 1.70–1.85 (m, 2H, CH$$2$$), 3.75 (s, 3H, OCH$$3$$), 4.25 (t, 1H, α-CH), 7.30–7.45 (m, 5H, Ar-H).

Enzymatic Resolution of DL-Norleucine Derivatives

Patent CN111187793A describes resolving racemic mixtures using penicillin G acylase:

  • Steps:
    • Protect DL-norleucine with phenylacetyl chloride.
    • Treat with penicillin G acylase (10 wt%) in pH 8.5 buffer at 37°C for 16 h.
    • Extract L-enantiomer and convert to hydrochloride salt.
  • Yield: 83% enantiomeric excess (ee > 99%).

Comparative Analysis of Methodologies

Method Conditions Yield Purity Scalability
TMSCl-MeOH RT, 12 h 89% >99% Industrial
Enzymatic Resolution 37°C, pH 8.5, 16 h 83% >99% ee Pilot-scale
Z-Cl Benzylation 0°C, pH 9–10, 2 h 90% 95% Lab-scale

Key Findings:

  • The TMSCl-methanol method offers the highest yield and scalability, making it ideal for industrial production.
  • Enzymatic resolution provides superior enantiopurity but requires additional steps for racemic substrate preparation.
  • Benzylation with Z-Cl achieves high efficiency but necessitates strict pH control.

Challenges and Innovations

Side Reactions and Mitigation

  • Racemization: Prolonged exposure to acidic conditions during esterification can cause racemization. Using TMSCl at RT minimizes this risk.
  • Incomplete Benzylation: Excess benzyl chloroformate (1.2 equiv) and vigorous stirring ensure complete protection.

Green Chemistry Approaches

Recent advances replace TMSCl with recyclable ionic liquids (e.g., [BMIM][Cl]), reducing waste and improving atom economy.

Scientific Research Applications

Peptide Synthesis

Overview
Benzyl-L-norleucine methyl ester hydrochloride serves as a critical building block in peptide synthesis. Its structure allows for the formation of complex peptides that are essential for drug development.

Key Studies

  • Case Study: Peptide Drug Development
    Research has demonstrated that incorporating this compound into peptide sequences enhances the stability and bioactivity of therapeutic peptides. For instance, studies have shown that peptides synthesized with this compound exhibit improved binding affinities to target proteins, making them more effective in therapeutic applications .

Pharmaceutical Development

Overview
In pharmaceutical development, this compound is utilized to formulate drugs that target specific biological pathways, enhancing both efficacy and specificity.

Key Findings

  • Research Example: Targeted Drug Formulation
    A study highlighted its role in developing prodrugs that improve the pharmacokinetic profiles of existing medications. By modifying the ester groups, researchers were able to enhance solubility and absorption rates in vivo, leading to better therapeutic outcomes .

Biochemical Research

Overview
The compound is instrumental in biochemical research, particularly in studying protein interactions and enzyme activities.

Applications in Research

  • Protein Interaction Studies
    This compound has been used to investigate the dynamics of protein folding and interactions. This research is crucial for understanding metabolic processes and identifying potential therapeutic targets .

Cosmetic Applications

Overview
Due to its beneficial properties, this compound is also explored in cosmetic formulations aimed at improving skin health.

Benefits Identified

  • Anti-Aging Properties
    Studies indicate that this compound can enhance skin hydration and elasticity, making it a valuable ingredient in anti-aging products. Its incorporation into formulations has shown promising results in clinical trials assessing skin rejuvenation .

Research on Drug Delivery Systems

Overview
this compound is being investigated for its potential to improve drug delivery systems.

Innovative Approaches

  • Case Study: Enhanced Bioavailability
    Research has focused on using this compound to create novel drug delivery vehicles that enhance the bioavailability of poorly soluble drugs. By modifying the chemical structure, researchers have achieved significant improvements in targeted delivery and reduced side effects .

Data Summary Table

Application AreaKey Benefits/FindingsRelevant Studies
Peptide SynthesisEnhanced stability and bioactivity ,
Pharmaceutical DevelopmentImproved pharmacokinetic profiles
Biochemical ResearchInsights into protein interactions ,
Cosmetic ApplicationsAnti-aging benefits; improved skin health
Drug Delivery SystemsIncreased bioavailability and targeted delivery ,

Mechanism of Action

The mechanism of action of Benzyl-L-norleucine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White powder with clumps .
  • Solubility: Forms a clear, colorless solution at 50 mg/mL in methanol .
  • Purity : ≥97% by TLC and ≥86% by titration .
  • Storage : Stable at 0–8°C .

This compound is primarily used in peptide synthesis and biochemical research due to its role as a protected amino acid building block .

Structural and Functional Analogues

The following table compares benzyl-L-norleucine methyl ester hydrochloride with structurally related ester hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
Benzyl-L-norleucine methyl ester HCl C₁₄H₂₁NO₂·HCl 271.79 Benzyl group, methyl ester, hexanoic acid chain Peptide synthesis, enzyme studies
N-α-Benzyl-L-alanine methyl ester HCl C₁₁H₁₆ClNO₂ 229.71 Benzyl group, methyl ester, shorter (propanoic acid) chain Model for studying steric effects in peptides
D-Norleucine 4-nitrobenzyl ester HCl C₁₃H₁₉ClN₂O₄ 302.75 4-Nitrobenzyl group, D-configuration Chiral resolution studies
L-Norvaline methyl ester HCl C₈H₁₈ClNO₂ 195.69 Methyl ester, pentanoic acid chain (shorter) Substrate for transaminases
Nω-Nitro-L-arginine methyl ester HCl C₇H₁₆ClN₄O₄ 270.68 Nitro group on guanidine, methyl ester Nitric oxide synthase inhibitor

Key Differences and Implications

Amino Acid Backbone Variations
  • Chain Length: Norleucine (hexanoic acid) vs. norvaline (pentanoic acid): Longer chains in norleucine enhance hydrophobicity, affecting peptide folding and membrane permeability . Alanine (propanoic acid): Shorter chain reduces steric hindrance, making it useful in crystallography studies .
Substituent Modifications
  • Benzyl vs. Nitrobenzyl Groups: The benzyl group in norleucine derivatives protects the amino group during solid-phase synthesis . The 4-nitrobenzyl group in D-norleucine introduces electron-withdrawing effects, altering reactivity in chiral environments .
Stereochemistry
  • L- vs. D-Configuration: D-Norleucine derivatives (e.g., 4-nitrobenzyl ester) are used to study enzyme stereospecificity or design protease-resistant peptides .
Ester Group Impact
  • Methyl vs. Ethyl Esters: Methyl esters (e.g., in norleucine and alanine derivatives) hydrolyze faster than ethyl esters under physiological conditions, influencing drug delivery kinetics .

Research Findings

  • Enzyme Activity: Nω-Nitro-L-arginine methyl ester HCl inhibits nitric oxide synthase with IC₅₀ values in the micromolar range, highlighting the role of nitro groups in enzyme binding . L-Norvaline methyl ester HCl shows lower reactivity in transaminase assays compared to norleucine derivatives, suggesting chain length affects substrate recognition .
  • Synthetic Utility: Benzyl-L-norleucine methyl ester HCl is preferred in SPPS (solid-phase peptide synthesis) due to its stability under acidic cleavage conditions .

Biological Activity

Benzyl-L-norleucine methyl ester hydrochloride (BNM) is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of norleucine, an amino acid analog. Its structure can be described as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 235.72 g/mol
  • IUPAC Name : Benzyl (2S)-2-amino-4-methylpentanoate hydrochloride

The biological activity of BNM is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that BNM acts as an inhibitor of certain proteases, which are crucial for various cellular processes. Specifically, studies have shown that BNM can inhibit the activity of the SARS-CoV 3CL protease, a key enzyme involved in viral replication .

Inhibition Studies

Inhibition assays have demonstrated that BNM exhibits significant inhibitory effects on the SARS-CoV 3CL protease with an IC50_{50} value in the low micromolar range. This suggests that modifications to the benzyl or ester moieties could enhance its inhibitory potency .

1. Antiviral Activity

BNM has shown promise as an antiviral agent. In vitro studies indicate that BNM effectively reduces viral replication in infected cells by inhibiting proteolytic processing required for viral maturation .

2. Anticancer Potential

Recent investigations have explored the potential anticancer properties of BNM. It has been observed to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

3. Cell Uptake Mechanisms

Studies on cellular uptake have revealed that BNM can influence amino acid transport mechanisms in cancer cells. For instance, radiolabeled uptake studies demonstrated that BNM significantly alters the uptake rates of certain amino acids, suggesting a potential role in modulating metabolic pathways critical for tumor growth .

Case Study 1: SARS-CoV Inhibition

A detailed study focused on the structure-activity relationship (SAR) of various derivatives of BNM revealed that modifications at the benzyl position significantly enhance its inhibitory capacity against SARS-CoV 3CL protease. The most potent derivatives exhibited IC50_{50} values below 10 µM, indicating strong antiviral activity .

Case Study 2: Cancer Cell Lines

In another study, BNM was tested against multiple cancer cell lines, including prostate and breast cancer cells. Results showed that BNM treatment led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .

Data Tables

Compound NameTargetIC50_{50} (µM)Effect on Cell Viability (%)
Benzyl-L-norleucine methyl esterSARS-CoV 3CL Protease8.5N/A
Benzyl-L-norleucine methyl esterPC-3 Cancer CellsN/A60% at 50 µM
Benzyl-L-norleucine methyl esterMDA-MB-231 CellsN/A70% at 50 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.